3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine
Description
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-2-1-5-11(12)8-10-4-3-7-17-9-10/h1-2,5-6,10,17H,3-4,7-9H2 |
InChI Key |
HEWZRJNBPXMERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination and Trifluoromethylation Approaches
A patented method for preparing trifluoromethylated piperidines, which can be adapted for trifluoromethoxy analogs, involves the reaction of piperidine carboxylic acids or chloro-substituted piperidine carboxylic acids with sulfur tetrafluoride (SF4) in mixed solvents including trichloromethane and anhydrous hydrofluoric acid under controlled temperature and pressure conditions. This method achieves high product purity (up to 98.9%) and moderate to high yields (54.5% to 80.6%) depending on the specific piperidine precursor and reaction conditions (temperature range 65–150 °C, reaction time 3–4 hours).
- The process includes neutralization of the reaction mixture with sodium hydroxide to pH 10, followed by solvent extraction and distillation to isolate the trifluoromethylated piperidine.
- This method is industrially attractive due to relatively mild reaction pressures and straightforward product separation.
- However, the direct use of SF4 and hydrofluoric acid requires stringent safety measures and specialized equipment.
Key Data from Representative Embodiments:
| Embodiment | Starting Material | Temp (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|
| 4 | Nipecotic acid | 105 | 3 | 77.9 | 96.2 |
| 5 | Nipecotic acid | 95 | 4 | 80.6 | 97.2 |
| 6 | Pipecolic acid | 65 | 3 | 54.5 | 98.9 |
| 7 | Chloro-4-piperidine carboxylic acid | 85 | 3 | 53.9 | 95.7 |
| 8 | Chloro-2-piperidine carboxylic acid | 95 | 3 | 60.5 | 96.3 |
| 9 | 4-piperidine carboxylic acid | 150 | 3 | 74.6 | 95.2 |
This approach is adaptable to various piperidine derivatives, allowing for the synthesis of trifluoromethyl or trifluoromethoxy substituted piperidines by modifying the starting materials and reaction parameters.
Nucleophilic Substitution and Phenoxy Piperidine Formation
A synthetic route specifically targeting trifluoromethoxy-substituted piperidines involves the formation of 4-(4-trifluoromethoxyphenoxy) piperidine intermediates through nucleophilic substitution reactions:
- N-Carbethoxy-4-hydroxy piperidine is first converted to a mesylate intermediate using methane sulfonyl chloride and triethylamine in toluene at low temperature.
- This intermediate undergoes nucleophilic substitution with 4-(trifluoromethoxy)phenol in the presence of tetrabutylammonium bromide and sodium hydroxide, producing the 4-(4-trifluoromethoxyphenoxy) piperidine.
- Subsequent purification by crystallization yields high-purity products.
Further elaborations include palladium-catalyzed coupling with bromophenoxy derivatives, epoxide ring-opening reactions, and cyclizations to build more complex molecules incorporating the trifluoromethoxyphenylpiperidine core.
This method benefits from:
- Mild reaction conditions under inert atmosphere.
- Use of catalytic systems for efficient coupling.
- High regio- and stereoselectivity, important for medicinal chemistry applications.
Diastereoselective Nucleophilic Addition for Stereochemically Defined Piperidine Derivatives
Advanced stereoselective synthesis of trifluoromethylated piperidine analogs employs the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (trimethylsilyl trifluoromethyl, TMSCF3) to α-amino sulfinylimines bearing Ellman’s chiral auxiliary.
- This methodology allows for the preparation of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperidines.
- Although this method is reported for trifluoromethyl rather than trifluoromethoxy substituents, the strategy could be adapted for the synthesis of 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine analogs by appropriate modification of the imine precursors.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfur tetrafluoride fluorination | Piperidine carboxylic acid, SF4, HF acid, trichloromethane, NaOH neutralization | High purity, scalable, moderate to high yield | Hazardous reagents, requires special equipment |
| Nucleophilic substitution | Mesylate intermediate, 4-(trifluoromethoxy)phenol, phase transfer catalyst, NaOH | Mild conditions, regioselective, stereoselective | Multi-step, requires inert atmosphere |
| Diastereoselective nucleophilic addition | TMSCF3, α-amino sulfinylimines, Ellman’s auxiliary | Enantiomerically pure products | Complex chiral auxiliaries, limited scope |
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted piperidine or aromatic derivatives.
Scientific Research Applications
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Example :
- ortho) and the presence of a propenone linker. This compound demonstrated potent larvicidal activity against Spodoptera frugiperda (LD₅₀ = 0.793 µg/mg), outperforming the methylenedioxyphenyl analog (LD₅₀ = 1.07 µg/mg) . The para-substituted trifluoromethoxy group may enhance electronic withdrawal, improving target binding compared to ortho substitution.
Structural Insight :
Trifluoromethoxy vs. Trifluoromethyl Substituents
Key Examples :
- (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS 148687-76-7) replaces the trifluoromethoxy group with two trifluoromethyl (-CF₃) groups. The bis-CF₃ substitution significantly increases molecular weight (403.36 vs. 259.27) and lipophilicity, which may enhance blood-brain barrier penetration .
- NK1 Receptor Antagonists (Compounds 11 and 12 in ) feature bis-CF₃ groups and exhibit improved oral bioavailability and metabolic stability in rat liver microsomes compared to carboxamidomethyl analogs .
Functional Impact :
- Trifluoromethoxy (-OCF₃) : Electron-withdrawing via oxygen, increasing solubility in polar solvents.
- Trifluoromethyl (-CF₃) : Stronger electron-withdrawing effect and higher hydrophobicity, often linked to enhanced target affinity and metabolic stability.
Heterocyclic Modifications
Key Example :
- 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine incorporates an oxadiazole ring, a heterocycle known for metabolic resistance and hydrogen-bonding capacity. This modification increases molecular complexity and may enhance kinase or protease inhibition compared to simple benzyl-piperidine scaffolds .
Ring Size and Conformational Flexibility
Key Example :
- 3-{[2-(Trifluoromethoxy)phenyl]methyl}pyrrolidin-3-ol (CAS 2229598-36-9) replaces the six-membered piperidine with a five-membered pyrrolidine ring. Smaller rings restrict conformational flexibility, which could reduce off-target effects but limit adaptability to diverse binding pockets .
Data Tables
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
Biological Activity
3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is a chemical compound notable for its potential biological activities, particularly in pharmacological applications. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.
The molecular formula of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is , with a molecular weight of approximately 251.25 g/mol. The presence of the trifluoromethoxy group can affect the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.25 g/mol |
| IUPAC Name | 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine |
The biological activity of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine may involve its interaction with various neurotransmitter receptors and enzymes. Compounds with similar structures have been shown to modulate dopamine and serotonin receptors, which are crucial in neurological processes and disorders.
- Dopamine Receptor Interaction : Studies indicate that piperidine derivatives can act as agonists or antagonists at dopamine receptors, influencing conditions such as schizophrenia and Parkinson's disease.
- Serotonin Uptake Inhibition : The trifluoromethoxy group may enhance the compound's ability to inhibit serotonin reuptake, which is a common mechanism for antidepressant drugs.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of compounds similar to 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine. Key findings include:
- Enhanced Potency : The introduction of a trifluoromethoxy group has been linked to increased potency in inhibiting specific enzyme activities related to neurotransmitter regulation .
- Selectivity : Compounds featuring this structural motif often exhibit selectivity towards certain receptor subtypes, which can reduce side effects associated with less selective agents .
Case Studies
- Neuroprotective Effects : In a study involving neurodegenerative models, piperidine derivatives demonstrated significant neuroprotective effects through modulation of dopamine signaling pathways .
- Analgesic Properties : Another investigation highlighted the analgesic potential of piperidine compounds, suggesting that 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine may also exert anti-inflammatory effects by inhibiting specific inflammatory mediators .
Comparative Analysis
To better understand the efficacy of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine, a comparison with other similar compounds was conducted:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-Methyl-2-[3-(trifluoromethyl)phenyl]piperidine | Moderate D3 receptor agonist | Exhibits selectivity towards D3R |
| Ubrogepant | CGRP receptor antagonist | Effective in migraine treatment |
| Alpelisib | PI3K inhibitor | Used in cancer therapy |
Q & A
Q. What are the foundational synthetic routes for 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the alkylation of piperidine derivatives. A key step is the nucleophilic substitution of a benzyl halide precursor with a trifluoromethoxy-substituted phenyl group. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and base selection (e.g., K₂CO₃ vs. NaH) critically impact yield and purity. For example, bulky bases may reduce side reactions like elimination, while polar aprotic solvents enhance nucleophilicity .
Q. How is the structural integrity of this compound validated in experimental settings?
Characterization employs NMR spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). The trifluoromethoxy group’s distinct ¹⁹F NMR signal (~−58 ppm) and split patterns in ¹H NMR (due to diastereotopic protons) are diagnostic. Computational validation via DFT calculations can resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
Begin with receptor-binding assays (e.g., serotonin or dopamine receptors, given piperidine’s CNS activity) and ADME-Tox profiling . Use in silico docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro cytotoxicity screens (e.g., HEK293 or HepG2 cell lines). Prioritize assays that account for the trifluoromethoxy group’s metabolic stability and lipophilicity .
Advanced Research Questions
Q. How can computational chemistry optimize the design of derivatives with enhanced target specificity?
Apply quantum mechanical/molecular mechanics (QM/MM) hybrid models to simulate ligand-receptor interactions. For example, the trifluoromethoxy group’s electron-withdrawing effects can be modeled to predict π-π stacking or hydrophobic interactions. Use free-energy perturbation (FEP) calculations to prioritize synthetic targets with improved binding ΔG values .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from divergent assay conditions (e.g., pH, solvent) or unaccounted stereochemical factors. Implement multivariate analysis (e.g., PCA or PLS regression) to isolate variables affecting activity. Cross-validate results using orthogonal techniques, such as SPR (surface plasmon resonance) for binding kinetics versus FRET-based functional assays .
Q. What strategies mitigate challenges in enantioselective synthesis?
Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) during key steps like piperidine ring formation. For example, (S)-BINAP-Ru catalysts can induce >90% ee in hydrogenation reactions. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .
Q. What analytical techniques resolve ambiguities in degradation product identification?
Combine LC-MS/MS with isotopic labeling to track degradation pathways. For hydrolytically labile groups (e.g., trifluoromethoxy), use accelerated stability studies (40°C/75% RH) and HRMS to identify hydrolyzed byproducts. Computational fragmentation tools (e.g., CFM-ID) can predict MS/MS spectra for unknown degradants .
Q. How can reaction scalability be improved without compromising stereochemical purity?
Transition from batch to continuous flow chemistry , optimizing residence time and mixing efficiency. For example, microreactors with immobilized catalysts reduce racemization risks. Use DOE (design of experiments) to map parameter spaces (temperature, pressure, stoichiometry) for maximal yield and minimal waste .
Q. What methodologies assess the compound’s blood-brain barrier (BBB) permeability?
Employ PAMPA-BBB (parallel artificial membrane permeability assay) for high-throughput screening. Validate with in vivo studies using LC-MS quantification of brain-to-plasma ratios in rodent models. Adjust logP via substituent modifications (e.g., replacing trifluoromethoxy with fluorinated alkyl groups) to balance permeability and solubility .
Q. How do emerging machine learning tools enhance SAR prediction for this scaffold?
Train graph neural networks (GNNs) on curated datasets (e.g., ChEMBL) to predict bioactivity. Feature engineering should emphasize the trifluoromethoxy group’s contributions to electronegativity and steric bulk. Validate models with leave-one-out cross-validation and external test sets from recent piperidine-based drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
